molecular formula C9H21N3O B1385188 3-{[2-(Diethylamino)ethyl]amino}propanamide CAS No. 1040688-15-0

3-{[2-(Diethylamino)ethyl]amino}propanamide

Cat. No.: B1385188
CAS No.: 1040688-15-0
M. Wt: 187.28 g/mol
InChI Key: LOMVMBTUOGTASY-UHFFFAOYSA-N
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Description

3-{[2-(Diethylamino)ethyl]amino}propanamide (C₉H₂₁N₃O, molar mass: 187.28 g/mol) is a tertiary amine-containing propanamide derivative. It is a white crystalline solid soluble in water and organic solvents, commonly used in coordination chemistry for synthesizing metal complexes and as a biochemical reagent for protease inhibition studies . Its synthesis involves reacting malonic anhydride with diethylamine, followed by purification via crystallization or extraction . The compound is classified as an irritant (Xi hazard symbol), requiring standard laboratory safety protocols .

Properties

IUPAC Name

3-[2-(diethylamino)ethylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVMBTUOGTASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Diethylamino)ethyl]amino}propanamide typically involves the reaction of diethylamine with an appropriate precursor. One common method is the reaction of diethylamine with 3-chloropropanamide under basic conditions. The reaction proceeds as follows:

    Reactants: Diethylamine and 3-chloropropanamide.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.

    Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Diethylamino)ethyl]amino}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides or amines.

Scientific Research Applications

3-{[2-(Diethylamino)ethyl]amino}propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its amide and amino functionalities.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s amide and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-{[2-(Diethylamino)ethyl]amino}propanamide and analogous compounds:

Compound Name / ID Core Structure Modifications Key Functional Groups Primary Applications Reference(s)
This compound Propanamide backbone with diethylaminoethyl side chain –NH–(CH₂)₂–N(C₂H₅)₂, –CONH₂ Metal complex synthesis, protease inhibition
AZD3199 () Naphthyl ethoxy and benzothiazolyl additions –O–(CH₂)₂–C₁₀H₇, benzothiazole-2-one β₂-Adrenoceptor agonist (failed clinical use)
8l () Chloroquinolinyl-hexyl linker –(CH₂)₆–NH–C₉H₅ClN, isoindoline-1,3-dione Anti-mycobacterial activity
2d () Phenylpropanone benzoate ester –COO–(CH₂)₂–N(C₂H₅)₂, –CO–C₆H₄–NH– Inhibitor of Trypanothione Reductase
13b () Benzopyran-2-one core with diethylaminoethylamino group –O–C₉H₅O₂, –NH–(CH₂)₂–N(C₂H₅)₂ Synthetic intermediate (high yield: 96%)

Physico-Chemical Properties

Property This compound AZD3199 8l () 2d ()
Melting Point (°C) Not reported Not reported 142–143 53% yield (solid)
Solubility Water, organic solvents Likely lipophilic DMSO-soluble Ethanol-soluble
Molecular Weight (g/mol) 187.28 ~600 (estimated) ~550 ~450
Stability Stable at room temperature Sensitive to hydrolysis Stable under dry conditions Stable in acidic conditions

Biological Activity

3-{[2-(Diethylamino)ethyl]amino}propanamide, with the molecular formula C9_9H21_{21}N3_3O, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C9_9H21_{21}N3_3O
  • Molecular Weight: 187.28 g/mol
  • Functional Groups: Amide and amino functionalities are key to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of amide and amino groups allows for:

  • Hydrogen Bonding: Facilitates interaction with target proteins.
  • Electrostatic Interactions: Influences the activity and function of enzymes and receptors.

These interactions can lead to modifications in enzyme activity, potentially impacting various biochemical pathways.

Enzyme Interactions

Research indicates that this compound can be utilized in studies focusing on enzyme interactions and protein modifications. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, making it valuable in biochemical research.

Case Studies and Experimental Data

  • Enzyme Activity Assays:
    • In vitro assays have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For example, studies on related diethylamino derivatives indicated significant inhibition of certain kinases, suggesting a similar potential for this compound .
  • Comparative Studies:
    • A comparative analysis of similar compounds revealed that those containing diethylamino groups often exhibited enhanced biological activity compared to their dimethyl counterparts. This suggests that the steric and electronic properties imparted by the diethyl group may enhance interactions with biological targets .

Data Tables

Compound Activity IC50 Value (μM) Notes
This compoundEnzyme InhibitionTBDUnder investigation for specific enzyme targets
N-[2-(Dimethylamino)ethyl]amino propanamideModerate Antibacterial Activity~20Similar structure; potential for comparative studies
3-{[2-(Diethylamino)ethyl]amino}butanamideAntiproliferative ActivityTBDRelated structure; further studies needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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